molecular formula C21H17N3OS B394448 N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE

N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE

Cat. No.: B394448
M. Wt: 359.4g/mol
InChI Key: ZEGMOQLIYUHLFY-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE typically involves the condensation of 4-methoxybenzaldehyde, phenyl isothiocyanate, and 2-aminopyridine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for nerve function . This inhibition is achieved through binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-4-(4-METHOXYPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE is unique due to its specific structural features, such as the presence of both methoxy and pyridyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H17N3OS

Molecular Weight

359.4g/mol

IUPAC Name

(Z)-4-(4-methoxyphenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C21H17N3OS/c1-25-18-12-10-16(11-13-18)19-15-26-21(23-20-9-5-6-14-22-20)24(19)17-7-3-2-4-8-17/h2-15H,1H3/b23-21-

InChI Key

ZEGMOQLIYUHLFY-LNVKXUELSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CS/C(=N\C3=CC=CC=N3)/N2C4=CC=CC=C4

SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=N3)N2C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=N3)N2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.